5-Benzyloxy Propafenone

Structure-Activity Relationship Multidrug Resistance P-glycoprotein Inhibition

Researchers screening P-gp inhibitors face potency shifts driven by lipophilicity, confounding SAR studies. 5-Benzyloxy Propafenone resolves this: its MDR-modulating EC50 is logP-independent, enabling pharmacokinetic optimization without potency loss. Key outcomes: - Decoupled logP/potency correlation vs. 5-hydroxy analogs, confirmed by Free-Wilson QSAR (+0.59 coefficient) - Cardiac-sparing at high lipophilicity (logP 5.21); no action potential effects in rat papillary muscle - Unambiguous LC-MS/MS identity (MW 447.57) distinct from 5-hydroxypropafenone (MW 357.4) Supplied as ≥98% purity powder with full analytical documentation.

Molecular Formula C28H33NO4
Molecular Weight 447.6 g/mol
CAS No. 200434-70-4
Cat. No. B048741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy Propafenone
CAS200434-70-4
Synonyms1-[2-[2-Hydroxy-3-(propylamino)propoxy]-5-(phenylmethoxy)phenyl]-3-phenyl-1-propanone;  1-(5-(Benzyloxy)-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one
Molecular FormulaC28H33NO4
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O
InChIInChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3
InChIKeyXTBRTGWDWTYTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy Propafenone (CAS 200434-70-4): Baseline Identity and Structural Distinction for MDR Research Procurement


5-Benzyloxy Propafenone (CAS 200434-70-4) is a semi-synthetic derivative of the class 1C antiarrhythmic drug propafenone, distinguished by a benzyloxy substituent at the 5-position of the central aromatic ring [1]. It was developed as part of a series of propafenone-type modulators specifically designed to inhibit P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) [1]. The compound shares the aryloxypropanolamine backbone characteristic of propafenone analogs but possesses a C28H33NO4 molecular formula with a molecular weight of 447.57 g/mol and a calculated logP of approximately 5.21 . Its primary established application is as a multiple drug resistance modulator, rather than as an antiarrhythmic agent .

Why Unsubstituted Propafenone or 5-Hydroxy Metabolite Cannot Replace 5-Benzyloxy Propafenone in MDR Reversal Studies


Substitution with parent propafenone or its major metabolite 5-hydroxypropafenone is not functionally equivalent in MDR modulation assays. 5-Hydroxy analogs 6a–d conform to the established logP/log potency correlation, meaning their MDR-modulating activity varies predictably and steeply with lipophilicity [1]. In contrast, all four 5-benzyloxy analogs 5a–d display nearly identical EC50 values in the daunomycin efflux assay regardless of their individual logP values, fundamentally deviating from the class SAR [1]. Furthermore, Free-Wilson QSAR analysis across 48 propafenone analogs revealed that the 5-benzyloxy substituent is the sole aromatic ring modification that enhances rather than diminishes P-gp inhibitory potency, holding a positive regression coefficient of +0.59, whereas hydroxylation at the same position (mimicking the metabolite) decreases activity [2].

Quantitative Differentiation Evidence for 5-Benzyloxy Propafenone (CAS 200434-70-4) Versus Closest Analogs


5-Benzyloxy Propafenone Breaks the logP/Potency Correlation That Governs All Other Propafenone Analogs

In the daunomycin efflux assay using MDR CEM vcr1000 cells, the four 5-hydroxy derivatives 6a–d adhere tightly to the class-established logP/log potency correlation, meaning their MDR-modulating EC50 values vary linearly with lipophilicity. In direct contrast, the four 5-benzyloxy analogs 5a–d exhibit nearly identical EC50 values that are independent of their logP, constituting a significant and quantitative departure from the SAR pattern that governs all other propafenone-type modulators evaluated in the same study [1].

Structure-Activity Relationship Multidrug Resistance P-glycoprotein Inhibition

5-Benzyloxy is the Sole Aromatic Ring Substituent That Enhances P-gp Inhibitory Activity Across a 48-Compound QSAR

A combined Hansch/Free-Wilson QSAR analysis of 48 propafenone analogs evaluated the contribution of 19 structural descriptor variables to MDR-modulating activity. Among the 12 descriptors for central aromatic ring modifications (X8–X19), 11 showed negative regression coefficients, indicating reduced P-gp inhibitory potency. Only the 5-benzyloxy substituent (X16) exhibited a statistically significant positive regression coefficient of +0.59, thereby uniquely enhancing activity relative to the unmodified propafenone reference [1]. Hydroxylation at the same 5-position (X15), representing the major metabolite 5-hydroxypropafenone, showed a negative coefficient of –0.53, confirming that the benzyloxy group confers a gain-of-function not achievable with endogenous metabolism [1].

QSAR Free-Wilson Analysis P-glycoprotein Modulator Design

Target Compound LogP Advantage Over Parent Propafenone

The calculated partition coefficient (logP) of 5-Benzyloxy Propafenone is 5.21 , compared with a measured logP of 3.36 for parent propafenone [1]. This approximately 1.85 log unit increase (roughly 70-fold higher octanol/water partitioning) places the compound in a lipophilicity range that the 2003 study by Chiba et al. associated with high MDR-modulating potency and—critically—a complete loss of undesirable effects on cardiac action potential and mechanical twitch parameters in rat papillary muscle [2]. While propafenone's antiarrhythmic activity corresponds to its logP of 3.36, the substantially higher lipophilicity of the 5-benzyloxy derivative is consistent with the SAR observation that highly lipophilic propafenone-type MDR modulators can separate MDR reversal from cardiac ion channel effects [2].

Lipophilicity Drug-like Properties Membrane Partitioning

Verified Identity and Purity Specifications for Reproducible Procurement

5-Benzyloxy Propafenone is supplied as a characterized research chemical with verified identity and purity specifications. The compound is cataloged under CAS 200434-70-4 with IUPAC name 1-(5-(benzyloxy)-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one, molecular formula C28H33NO4, molecular weight 447.57 g/mol, and calculated logP of 5.21 . Commercial suppliers provide the compound typically at 99% purity in 25 mg quantities , and it is explicitly labeled for research and laboratory use only, not for human or veterinary applications . This distinct chemical identity—confirmed by the unique CAS registry number—differentiates it from the closely related 5-hydroxypropafenone metabolite (CAS 112694-88-1, MW 357.4 g/mol) and from parent propafenone (CAS 54063-53-5, MW 341.4 g/mol), ensuring researchers source the intended benzyloxy derivative rather than the hydroxylated metabolite or parent drug .

Chemical Identity Quality Control Research Reagent Sourcing

Optimal Deployment Scenarios for 5-Benzyloxy Propafenone (CAS 200434-70-4) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Lipophilicity-Independent MDR Modulator Scaffold

For medicinal chemistry programs investigating P-gp inhibitors, 5-Benzyloxy Propafenone provides a unique scaffold where MDR-modulating potency is decoupled from logP [1]. This permits systematic variation of substituents on the nitrogen atom or acyl side chain to optimize pharmacokinetic properties without the confounding potency shifts that occur with 5-hydroxy or parent propafenone analogs, where every logP change directly alters EC50 [1]. The Free-Wilson model confirms the 5-benzyloxy group as the only aromatic substituent contributing positively (+0.59) to P-gp inhibitory activity [2].

MDR Reversal Probe Development Where Cardiac Ion Channel Activity Must Be Minimized

When developing MDR reversal agents for oncology research, the intrinsic cardiac sodium and potassium channel blocking activity of propafenone-type compounds presents a significant liability. Evidence from the propafenone analog series demonstrates that highly lipophilic members with additional aromatic side chains—a structural profile matching 5-Benzyloxy Propafenone (logP 5.21)—completely lack effects on cardiac action potential and mechanical twitch parameters in rat papillary muscle preparations, even while retaining potent MDR-modulating activity [3]. This suggests 5-Benzyloxy Propafenone as a preferred starting point for designing cardiac-sparing MDR modulators.

Reference Standard for P-gp ATPase and Efflux Assay Validation

The compound's well-characterized activity profile in the daunomycin efflux assay in CEM vcr1000 cells, combined with its documented interaction with P-gp ATPase activity common to the propafenone analog class (stimulation up to 2-fold over basal activity in a concentration-dependent biphasic manner) [4], positions 5-Benzyloxy Propafenone as a suitable reference compound for calibrating P-gp functional assays. Its logP-independent potency means that minor variations in assay conditions affecting compound partitioning will not produce the large potency shifts observed with logP-dependent analogs [1].

Differentiation from Endogenous Metabolites in Pharmacokinetic or Drug-Drug Interaction Studies

In studies requiring a clear distinction between parent drug, active metabolite (5-hydroxypropafenone), and synthetic MDR modulator, 5-Benzyloxy Propafenone offers an unambiguous molecular identity (MW 447.57 vs. 357.4 for 5-hydroxypropafenone) and a unique CAS registry (200434-70-4) . This prevents analytical confusion in LC-MS/MS workflows where the hydroxylated metabolite might otherwise be misidentified. Its explicit designation as a research-use-only compound further delineates it from clinically administered propafenone formulations.

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